3,5-Dimethylphenyl benzenesulfonate
Overview
Description
3,5-Dimethylphenyl benzenesulfonate is a chemical compound that is widely used in scientific research as a reagent and intermediate. It is also known as 3,5-Xylyl benzenesulfonate or 3,5-Dimethylbenzenesulfonic acid benzyl ester. This compound has several applications in organic synthesis, pharmaceuticals, and material science.
Scientific Research Applications
Antibacterial and Enzymatic Activity : N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, closely related to 3,5-Dimethylphenyl benzenesulfonate, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Additionally, some derivatives demonstrate good inhibition of the α-glucosidase enzyme, suggesting potential for diabetes management (Abbasi et al., 2016).
Electronic and Photoelectric Materials : A derivative, 3,5-dimethyldiphenylamine, prepared using 3,5-dimethylaniline and benzenesulfonic acid, shows promise as a hole transport material in electronic devices, with good photoelectric performance (Li Xiang-gao, 2007).
Catalytic Applications : A sulfonated Schiff base dimethyltin(IV) coordination polymer derived from a related compound has been used as a catalyst in Baeyer–Villiger oxidation, a chemical process important in organic synthesis (Martins et al., 2016).
Antimicrobial Agents : Derivatives of benzosiloxaboroles, which can be synthesized using compounds related to 3,5-Dimethylphenyl benzenesulfonate, show high activity against various Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Pacholak et al., 2021).
Chemical Synthesis and Analysis : The synthesis and biological evaluation of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrate a broad spectrum of biological activities, including antimicrobial properties (Aziz‐ur‐Rehman et al., 2014).
Polymer Science : In the field of polymer science, derivatives of 3,5-Dimethylphenyl benzenesulfonate have been used to synthesize various copolymers, indicating their utility in creating new polymeric materials (Vijayanand et al., 2002).
properties
IUPAC Name |
(3,5-dimethylphenyl) benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-11-8-12(2)10-13(9-11)17-18(15,16)14-6-4-3-5-7-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPVLLGMZGPAHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenyl benzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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